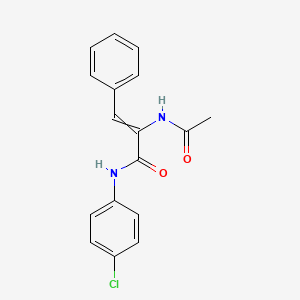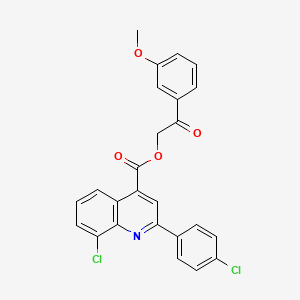![molecular formula C21H20ClN3O4S B12461211 (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12461211.png)
(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole moiety, a chlorophenyl group, and a thiazinane ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-chloroaniline under acidic conditions to form the imine intermediate. This intermediate is then reacted with N-ethyl-4-oxo-1,3-thiazinane-6-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties.
(2Z)-2-butenedioic acid compound with 4-[2-hydroxy-3-(isopropylamino)propoxy]-2,3-dimethylphenyl 3,4,5-trimethoxybenzoate: Another complex organic molecule with comparable structural features.
Uniqueness
(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole and thiazinane moieties are particularly noteworthy for their roles in various chemical and biological processes.
Propriétés
Formule moléculaire |
C21H20ClN3O4S |
|---|---|
Poids moléculaire |
445.9 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenyl)imino-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H20ClN3O4S/c1-2-23-20(27)18-10-19(26)25(11-13-6-7-16-17(8-13)29-12-28-16)21(30-18)24-15-5-3-4-14(22)9-15/h3-9,18H,2,10-12H2,1H3,(H,23,27) |
Clé InChI |
PTOXUFGOKMWPSO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1CC(=O)N(C(=NC2=CC(=CC=C2)Cl)S1)CC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12461129.png)
![1-(4-bromobenzyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B12461134.png)


![4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12461144.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B12461145.png)


![2-[(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B12461162.png)
![2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12461169.png)
![2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12461174.png)
![3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12461179.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461197.png)

